molecular formula C22H31N3O2S B4888427 N-cyclopropyl-1-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]piperidine-4-carboxamide

N-cyclopropyl-1-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]piperidine-4-carboxamide

Cat. No.: B4888427
M. Wt: 401.6 g/mol
InChI Key: ZKNKTGDKWLHGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

N-cyclopropyl-1-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclopropyl-1-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

N-cyclopropyl-1-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2S/c1-28-20-5-3-2-4-19(20)22(27)25-14-10-18(11-15-25)24-12-8-16(9-13-24)21(26)23-17-6-7-17/h2-5,16-18H,6-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNKTGDKWLHGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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